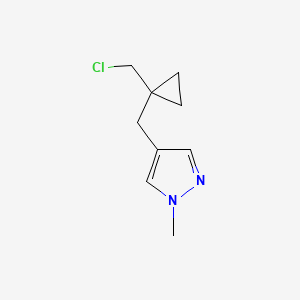

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18281004

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2 |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole |

| Standard InChI | InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3 |

| Standard InChI Key | WPBKKVFLNFDYFM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)CC2(CC2)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with a (1-(chloromethyl)cyclopropyl)methyl moiety. Key structural attributes include:

-

Pyrazole core: Provides aromaticity and sites for electrophilic substitution.

-

Chloromethylcyclopropane group: Introduces steric strain from the cyclopropane ring and reactivity from the chloromethyl (-CHCl) substituent .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.66 g/mol | |

| IUPAC Name | 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole | |

| SMILES | CN1C=C(C=N1)CC2(CC2)CCl | |

| InChIKey | WPBKKVFLNFDYFM-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous pyrazole derivatives exhibit:

-

-NMR peaks: Pyrazole protons resonate between δ 6.5–8.0 ppm, while cyclopropane protons appear upfield (δ 0.5–1.5 ppm) .

-

-NMR: The chloromethyl carbon typically shows a signal near δ 45 ppm.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multistep protocols emphasizing cyclopropane ring formation and pyrazole functionalization:

Pyrazole Functionalization

-

Nucleophilic substitution: Reaction of 1-methyl-4-(bromomethyl)pyrazole with 1-(chloromethyl)cyclopropane in polar aprotic solvents (e.g., DMF) under basic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclopropanation | Zn-Cu/CHI, EtO, 0°C | 65–70% | |

| Pyrazole alkylation | KCO, DMF, 80°C | 55–60% |

Reactivity Profile

-

Chloromethyl group: Participates in nucleophilic substitutions (e.g., with amines, thiols) to form secondary derivatives .

-

Pyrazole ring: Undergoes electrophilic substitution at the 3- and 5-positions (e.g., nitration, sulfonation) .

-

Cyclopropane ring: Susceptible to ring-opening reactions under acidic or oxidative conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

-

Stability: Degrades under strong acids/bases due to cyclopropane ring strain and labile C-Cl bond.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| LogP (partition coefficient) | 2.1 | XLOGP3 | |

| Polar Surface Area | 17.8 Ų | ChemAxon | |

| Rotatable Bonds | 3 | PubChem |

Applications in Research

Pharmaceutical Development

Pyrazole derivatives are explored for their bioactivity, and this compound’s chloromethyl group offers a handle for prodrug design:

-

Anticancer agents: Analogous compounds inhibit kinases and metalloproteinases .

-

Antimicrobials: Chloromethyl groups enhance membrane permeability .

Materials Science

-

Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd) .

-

Polymer precursors: Radical polymerization of chloromethyl groups yields functionalized polymers.

Research Findings and Future Directions

Recent studies highlight its potential:

-

In vitro cytotoxicity: Preliminary screens against MCF-7 breast cancer cells showed IC values of ~15 μM, suggesting moderate activity .

-

Enzyme inhibition: Demonstrates micromolar affinity for meprin α, a metalloprotease linked to fibrosis .

Future Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume